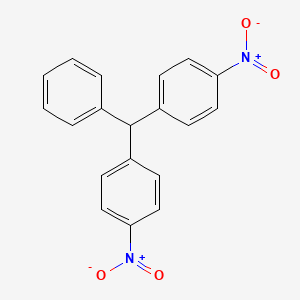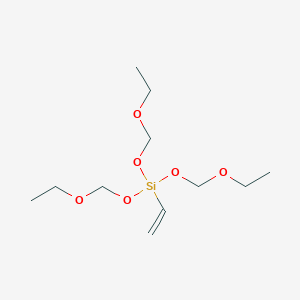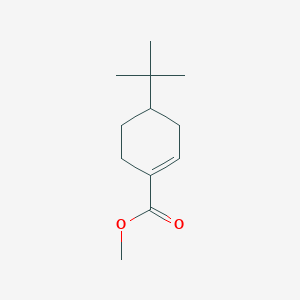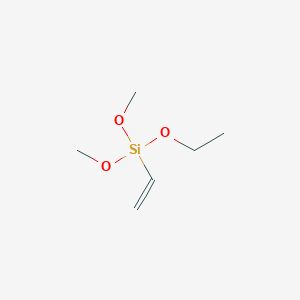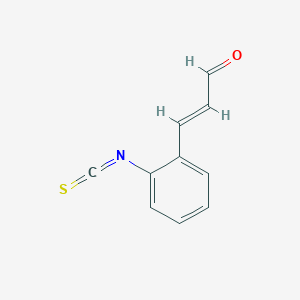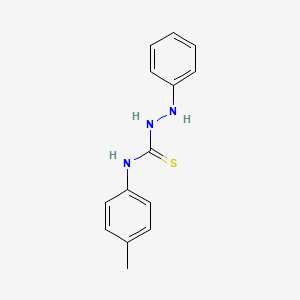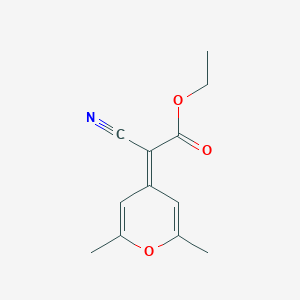
Ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate is a chemical compound with a unique structure that combines a cyano group, a pyran ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate typically involves the reaction of ethyl cyanoacetate with 2,6-dimethyl-4H-pyran-4-one. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
Ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate involves its interaction with molecular targets and pathways within biological systems. The cyano group and ester functional group can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with nucleophiles and electrophiles in biological systems .
Comparison with Similar Compounds
Ethyl cyanoacetate: Shares the cyano and ester functional groups but lacks the pyran ring.
2,6-Dimethyl-4H-pyran-4-one: Contains the pyran ring but lacks the cyano and ester groups.
Cyanoacetamide derivatives: Similar in having the cyano group but differ in other functional groups and overall structure.
Uniqueness: Ethyl cyano(2,6-dimethyl-4H-pyran-4-ylidene)acetate is unique due to its combination of a cyano group, a pyran ring, and an ester functional group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
CAS No. |
13895-74-4 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(2,6-dimethylpyran-4-ylidene)acetate |
InChI |
InChI=1S/C12H13NO3/c1-4-15-12(14)11(7-13)10-5-8(2)16-9(3)6-10/h5-6H,4H2,1-3H3 |
InChI Key |
AMAOOSZYYSYRBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1C=C(OC(=C1)C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


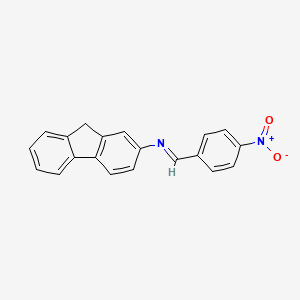
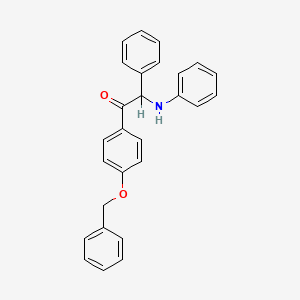

![1-(Benzylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14711593.png)

